(3aR,4S,9bS)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
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Overview
Description
rac-(3aR,4S,9bS)-6-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid is a complex organic compound with a unique structure that includes a nitro group and a carboxylic acid group. This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Preparation Methods
The synthesis of rac-(3aR,4S,9bS)-6-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction typically involves the use of a nitro-substituted aromatic compound and a carboxylic acid derivative. The reaction conditions often require a catalyst and may be conducted under reflux .
These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .
Chemical Reactions Analysis
rac-(3aR,4S,9bS)-6-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the carboxylic acid group.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
rac-(3aR,4S,9bS)-6-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of rac-(3aR,4S,9bS)-6-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The nitro group and the carboxylic acid group play crucial roles in its reactivity and binding to biological molecules. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
rac-(3aR,4S,9bS)-6-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid can be compared with other quinoline derivatives, such as:
(3aR,4S,9bS)-6-Hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid: This compound has a hydroxy group instead of a nitro group, which affects its reactivity and biological activity.
(3Ar,4s,9bs)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid: This compound has a similar structure but differs in the position of the nitro group, which can lead to different chemical and biological properties.
Properties
Molecular Formula |
C13H12N2O4 |
---|---|
Molecular Weight |
260.24 g/mol |
IUPAC Name |
(3aS,4R,9bR)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C13H12N2O4/c16-13(17)12-9-4-1-3-7(9)8-5-2-6-10(15(18)19)11(8)14-12/h1-3,5-7,9,12,14H,4H2,(H,16,17)/t7-,9-,12+/m0/s1 |
InChI Key |
MUJMYRTUDRUYBU-QOSJWCAFSA-N |
Isomeric SMILES |
C1C=C[C@@H]2[C@H]1[C@@H](NC3=C2C=CC=C3[N+](=O)[O-])C(=O)O |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=CC=C3[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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